1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(3-amino-1-oxopropyl)-, monohydrochloride
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Overview
Description
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(3-amino-1-oxopropyl)-, monohydrochloride is a complex organic compound with the molecular formula C13H27ClN2O5. It is known for its unique structure, which includes a macrocyclic ring with multiple oxygen atoms and an amino group. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(3-amino-1-oxopropyl)-, monohydrochloride typically involves the following steps:
Formation of the Macrocyclic Ring: The macrocyclic ring is formed through a series of condensation reactions involving diethylene glycol and ethylenediamine. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired ring structure.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(3-amino-1-oxopropyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted macrocyclic compounds .
Scientific Research Applications
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(3-amino-1-oxopropyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(3-amino-1-oxopropyl)-, monohydrochloride involves its ability to form stable complexes with metal ions and biomolecules. The macrocyclic ring structure allows for strong coordination with metal ions, which can enhance the compound’s reactivity and stability. The amino group can interact with various molecular targets, leading to potential biological effects such as antimicrobial and anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Lacks the amino group and oxo group, making it less reactive.
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(3-hydroxy-1-oxopropyl)-, monohydrochloride: Contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.
Uniqueness
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(3-amino-1-oxopropyl)-, monohydrochloride is unique due to its combination of a macrocyclic ring, multiple oxygen atoms, and an amino group. This unique structure allows for diverse chemical reactivity and a wide range of scientific research applications .
Properties
CAS No. |
117007-36-0 |
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Molecular Formula |
C13H27ClN2O5 |
Molecular Weight |
326.82 g/mol |
IUPAC Name |
3-amino-1-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H26N2O5.ClH/c14-2-1-13(16)15-3-5-17-7-9-19-11-12-20-10-8-18-6-4-15;/h1-12,14H2;1H |
InChI Key |
VQZWHYMMXQXBFC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCN1C(=O)CCN.Cl |
Origin of Product |
United States |
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